2,3-Dichlorobenzamidyl Guanidine-13C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

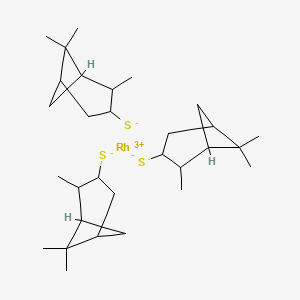

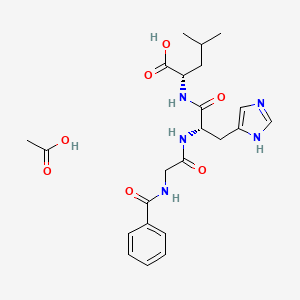

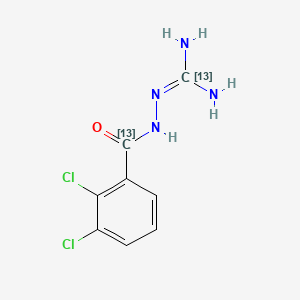

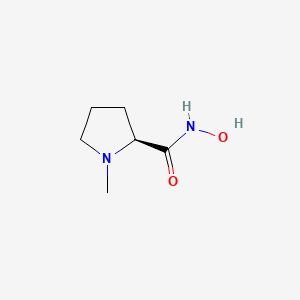

2,3-Dichlorobenzamidyl Guanidine-13C2 is a stable isotope labelled compound . It has a molecular formula of C6 [13C]2H8Cl2N4O and a molecular weight of 249.07 . It appears as an off-white solid .

Molecular Structure Analysis

The InChI key for 2,3-Dichlorobenzamidyl Guanidine-13C2 is VCPDTPYRBILFCT-BFGUONQLSA-N . The IUPAC name is 2,3-dichloro-N-(diamino(1-13C)methylideneamino)benzamide .Physical And Chemical Properties Analysis

2,3-Dichlorobenzamidyl Guanidine-13C2 is soluble in DMSO and water . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Biomimetic Coordination Chemistry

A library of bis-guanidine ligands has been developed for use in biomimetic coordination chemistry. These ligands, designed with a wide range of aliphatic and aromatic spacers, facilitate the synthesis of bis-guanidines based on a variety of monoguanidine units. Such compounds are crucial for mimicking biological processes and have applications in creating novel coordination complexes with specific properties (Herres‐Pawlis et al., 2005).

Guanidine in Bacterial Metabolism

Guanidine compounds play a significant role in bacterial metabolism, as highlighted by the discovery of riboswitches that sense and respond to guanidine. These findings have expanded our understanding of guanidine's biological relevance and have implications for developing strategies to mitigate guanidine toxicity in bacteria (Nelson et al., 2017).

Synthetic Chemistry and Medicinal Applications

Guanidine derivatives, particularly 2-guanidinobenzazoles, are valuable building blocks in synthetic chemistry for producing biologically active derivatives. These compounds have diverse biological activities and are used in clinical applications, underscoring their importance in drug development (Cruz et al., 2023).

Biological Applications

The versatility of guanidine compounds is further evidenced in their wide range of biological applications. Guanidines have been identified as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists, showcasing their potential in therapeutic and biochemical research (Shaw et al., 2015).

Coordination Chemistry

Guanidines and guanidinates demonstrate remarkable versatility as ligands in coordination chemistry, compatible with a wide array of metal ions. This adaptability is crucial for designing metal complexes with tailored electronic and structural properties (Bailey & Pace, 2001).

Propiedades

IUPAC Name |

2,3-dichloro-N-(diamino(113C)methylideneamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14)/i7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPDTPYRBILFCT-BFGUONQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)NN=[13C](N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661910 |

Source

|

| Record name | N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorobenzamidyl Guanidine-13C2 | |

CAS RN |

1185047-08-8 |

Source

|

| Record name | N''-[2,3-Dichlorobenzene-1-(oxo)(~13~C)methyl](~13~C)carbonohydrazonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)

![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)